molecular formula C19H22O7 B11158270 ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate

Cat. No.: B11158270
M. Wt: 362.4 g/mol
InChI Key: JFPDFNOZNGFYKE-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate is a coumarin-derived ester featuring a complex substitution pattern. Its structure includes:

  • A 4,8-dimethyl-2-oxo-2H-chromen-7-yl core.
  • A 2-methoxy-2-oxoethyl group at position 2.
  • A propanoate ester linked via an ether bond at position 6.

Coumarins are widely studied for their pharmacological and material science applications, with substituents critically influencing properties such as solubility, stability, and bioactivity .

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

ethyl 2-[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C19H22O7/c1-6-24-18(21)12(4)25-15-8-7-13-10(2)14(9-16(20)23-5)19(22)26-17(13)11(15)3/h7-8,12H,6,9H2,1-5H3

InChI Key

JFPDFNOZNGFYKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl 2-bromoacetate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is crucial in regulating immune response and inflammation.

Comparison with Similar Compounds

Structural Analog 1: Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Key Differences :

  • Substituent at Position 3 : Lacks the 2-methoxy-2-oxoethyl group.
  • Ester Chain: Shorter acetoxy group instead of propanoate. Synthesis: Synthesized via reflux of ethyl chloroacetate with a coumarin precursor in dry acetone using K₂CO₃ . Implications:
  • Reduced steric bulk compared to the target compound.
  • Lower molecular weight (C₁₆H₁₆O₆ vs.

Structural Analog 2: Allyl 2-((3-(2-Methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate

Key Differences :

  • Ester Group: Allyl instead of ethyl propanoate.
  • Substituent Position : Retains the 3-(2-methoxy-2-oxoethyl) group.
    Implications :
  • The allyl group introduces unsaturation, which may enhance reactivity in polymerization or conjugation reactions .
  • Molecular weight: ~346.37 g/mol (similar to the target compound).

Structural Analog 3: Ethyl 3-[4,8-Dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate

Key Differences :

  • Oxy Group: 2-oxopropoxy instead of propanoate.
  • Substituent Position: Propanoate at position 3 vs. position 7 in the target compound. Implications:
  • Altered electronic effects due to ketone proximity to the ether linkage.
  • Molecular formula: C₁₉H₂₂O₆ (346.37 g/mol) .

Structural Analog 4: Methyl 4-({[3-(2-Methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate

Key Differences :

  • Ester Group: Benzoate instead of propanoate.
  • Linkage : Additional methylene bridge between the coumarin and ester.
    Biological Activity :
  • IC₅₀ values for STAT3 inhibition: 63,000 nM and 137,000 nM, indicating moderate activity .
    Implications :
  • The benzoate group may enhance π-π stacking interactions in biological targets.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound ~C₂₀H₂₂O₇ ~374.39 3-(2-methoxy-2-oxoethyl), 7-propanoate
Ethyl 2-((4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate C₁₆H₁₆O₆ 304.29 7-acetoxy
Allyl 2-((3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate C₂₀H₂₀O₇ 372.37 7-allyloxyacetate
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate C₁₉H₂₂O₆ 346.37 7-(2-oxopropoxy), 3-propanoate

Key Trends :

  • Electron-withdrawing groups (e.g., 2-oxoethyl) enhance stability against hydrolysis.

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